

# The Discovery and Structural Elucidation of D-Ribofuranose: A Technical Guide

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## Abstract

This technical guide provides a comprehensive overview of the discovery and history of **D-ribofuranose**, a cornerstone of modern biochemistry and molecular biology. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the historical context and experimental foundations that led to our current knowledge of this vital monosaccharide. This document traces the journey from the initial synthesis of its enantiomer, L-ribose, to the isolation and structural determination of D-ribose from natural sources, culminating in the establishment of its furanose form as a key component of ribonucleic acid (RNA). The guide includes summaries of key quantitative data, detailed descriptions of seminal experimental protocols, and visualizations of the logical and experimental workflows that were pivotal in this scientific endeavor.

## Introduction

**D-ribofuranose**, the five-membered ring form of the aldopentose D-ribose, is a molecule of immense biological significance. It forms the carbohydrate backbone of RNA, the molecule central to gene expression and regulation, and is a fundamental component of essential biomolecules such as adenosine triphosphate (ATP), the primary energy currency of the cell, and various coenzymes.<sup>[1]</sup> The story of its discovery is a compelling narrative of chemical synthesis, meticulous degradation, and logical deduction that laid the groundwork for the birth of molecular biology. This guide will delve into the key milestones of this discovery, providing a technical account of the experiments and the brilliant minds behind them.

## Early History: The Synthesis of L-Ribose and the Naming Convention

The journey to understanding D-ribose began not with the natural form, but with its mirror image, L-ribose. In 1891, the renowned German chemist Emil Fischer, along with his colleague Oscar Piloty, achieved the first synthesis of L-ribose.<sup>[1]</sup> Their work was part of Fischer's broader, Nobel Prize-winning research on the structure and configuration of sugars.

Fischer's choice of the name "ribose" was a clever rearrangement of the letters in "arabinose," another sugar he had worked with. Arabinose was first isolated from gum arabic, and Fischer prepared L-ribose from L-arabinose, to which it is an epimer at the 2' carbon.<sup>[1]</sup>

## The Pivotal Discovery: Isolation of D-Ribose from Nucleic Acids

While Fischer had synthesized the unnatural L-enantiomer, the biological significance of ribose remained unknown for nearly two decades. The breakthrough came in 1909 when Phoebus Levene and Walter Jacobs, working at the Rockefeller Institute for Medical Research, recognized that D-ribose was a natural product and a fundamental component of nucleic acids.<sup>[1][2]</sup> This discovery was a critical step in differentiating ribonucleic acid (RNA) from deoxyribonucleic acid (DNA). Levene would later, in 1929, discover deoxyribose, the sugar component of DNA.<sup>[2]</sup>

Levene's work went beyond simple identification. He was the first to demonstrate that the components of nucleic acids were linked in the order of phosphate-sugar-base, coining the term "nucleotide" for this fundamental unit.<sup>[2]</sup>

## Structural Elucidation of D-Ribofuranose

Determining the precise structure of D-ribose, particularly its cyclic form in nucleosides, was a complex challenge that relied on a combination of chemical and physical methods.

## Establishing the Linear Structure and Stereochemistry

The linear, open-chain structure of D-ribose was established through classical methods of carbohydrate chemistry, including chemical degradation and synthesis. Two key methodologies

were instrumental:

- **The Ruff Degradation:** This process shortens an aldose chain by one carbon atom. It involves the oxidation of the aldose to its corresponding aldonic acid, followed by oxidative decarboxylation. This method could be used to relate pentoses to tetroses, helping to establish the stereochemical relationships between different sugars.
- **The Kiliani-Fischer Synthesis:** This method elongates the carbon chain of an aldose by one carbon. The aldehyde group of the starting sugar reacts with cyanide to form a cyanohydrin. The nitrile group is then hydrolyzed to a carboxylic acid and subsequently reduced to form a new, longer aldose. This process results in a mixture of two epimers at the new chiral center.  
[3]

By applying these techniques, chemists could systematically build up and break down sugars, allowing them to deduce the stereochemical configuration of each chiral center.

## Determination of the Furanose Ring Structure

While D-ribose can exist in both five-membered (furanose) and six-membered (pyranose) ring forms, it is the  $\beta$ -**D-ribofuranose** form that is found in the backbone of RNA.[4] The determination of this five-membered ring structure in nucleosides was a significant achievement. Key experimental evidence came from:

- **Methylation Studies:** Sir Walter Norman Haworth and his colleagues developed methods to methylate the free hydroxyl groups of sugars. Subsequent hydrolysis of the glycosidic bond would yield a partially methylated sugar. By identifying which hydroxyl groups were not methylated, they could deduce the positions involved in the ring structure.
- **Periodate Oxidation:** This chemical reaction specifically cleaves the bond between two carbon atoms that each bear a hydroxyl group (a vicinal diol). The consumption of periodate and the products formed provide information about the structure of the sugar. For instance, the oxidation of methyl D-ribofuranoside would yield different products than the oxidation of methyl D-ribopyranoside, allowing for the differentiation between the five- and six-membered rings.[5]

Haworth was also instrumental in introducing the "Haworth projection," a way to represent the three-dimensional cyclic structure of sugars on a two-dimensional plane.

## Quantitative Data

The characterization of D-ribose and its derivatives relied on quantitative physical measurements. Below is a table summarizing key data.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>5</sub>	<a href="#">[1]</a>
Molar Mass	150.13 g/mol	<a href="#">[1]</a>
Melting Point	95 °C (203 °F; 368 K)	<a href="#">[1]</a>
Solubility in Water	100 g/L (at 25 °C)	<a href="#">[1]</a>
Specific Optical Rotation ([α] <sub>D</sub> )	-21.5° (in H <sub>2</sub> O)	<a href="#">[1]</a>
Relative Abundance in Solution (at room temperature)		
β-D-ribofuranose	59%	<a href="#">[1]</a>
α-D-ribofuranose	20%	<a href="#">[1]</a>
β-D-ribose	13%	<a href="#">[1]</a>
α-D-ribose	7%	<a href="#">[1]</a>
Open chain	0.1%	<a href="#">[1]</a>

## Experimental Protocols

While the full, detailed experimental protocols from the original publications are not readily available in modern formats, the following sections describe the chemical principles and general procedures of the key experiments that were central to the discovery and structural elucidation of **D-ribofuranose**.

### Synthesis of L-Ribose (Adapted from Fischer and Piloty, 1891)

The synthesis of L-ribose by Fischer and Piloty was a landmark achievement in carbohydrate chemistry. The general approach involved the epimerization of L-arabinose.

Methodology:

- **Oxidation of L-arabinose:** L-arabinose was oxidized to L-arabinonic acid. This was a common method for converting an aldose to its corresponding aldonic acid.
- **Epimerization:** The L-arabinonic acid was then heated in pyridine. This step induced epimerization at the C2 carbon, resulting in a mixture of L-arabinonic acid and L-ribonic acid.
- **Separation:** The two diastereomeric acids were separated based on the differential solubility of their salts (e.g., cadmium or brucine salts).
- **Lactone Formation and Reduction:** The purified L-ribonic acid was converted to its  $\gamma$ -lactone. This lactone was then reduced, typically using a sodium amalgam, to yield L-ribose.

## Isolation of D-Ribose from Nucleic Acids (Adapted from Levene and Jacobs, 1909)

Levene and Jacobs' isolation of D-ribose from yeast nucleic acid was a pivotal experiment that established its natural occurrence.

Methodology:

- **Hydrolysis of Nucleic Acid:** Yeast nucleic acid was subjected to hydrolysis, typically using a mild acid or enzymatic methods, to break the phosphodiester bonds and release the constituent nucleosides.
- **Separation of Nucleosides:** The resulting mixture of nucleosides (adenosine, guanosine, cytidine, and uridine) was separated.
- **Cleavage of the Glycosidic Bond:** The purified nucleosides were then treated to cleave the N-glycosidic bond between the sugar and the nucleobase, releasing the free D-ribose.
- **Isolation and Characterization of D-Ribose:** The liberated D-ribose was isolated and purified. Its identity was confirmed through its physical properties, such as melting point and optical

rotation, and by forming characteristic derivatives (e.g., osazones) which could be compared to known standards.

## Structure Determination via Periodate Oxidation

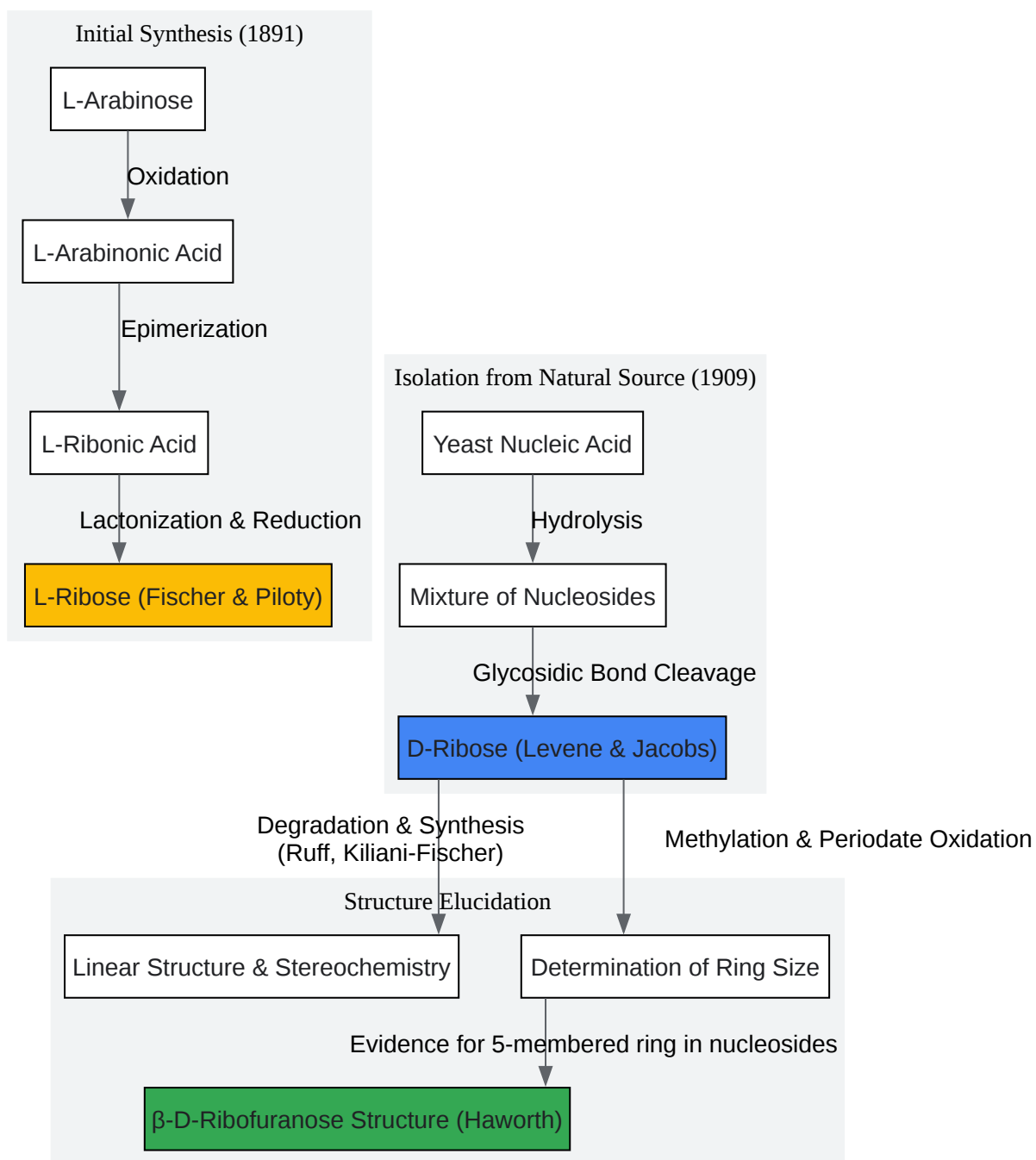
Periodate oxidation was a crucial tool for determining the ring size of ribose in its glycosides.

Methodology:

- **Reaction Setup:** A known quantity of the methyl riboside was dissolved in an aqueous solution of sodium metaperiodate. The reaction was carried out in the dark to prevent photochemical side reactions.
- **Monitoring the Reaction:** Aliquots of the reaction mixture were taken at various time intervals to determine the consumption of periodate and the formation of formic acid.
- **Analysis of Products:** The consumption of one mole of periodate and the production of one mole of formic acid from methyl  $\alpha$ -D-ribofuranoside is indicative of a vicinal diol at C2' and C3' and a hydroxyl group at C5', consistent with a furanose ring. A methyl D-ribopyranoside would have yielded different results.
- **Structure Deduction:** By analyzing the stoichiometry of the reaction, the size of the glycosidic ring could be definitively determined.

## Visualizations

### Logical Workflow for the Discovery and Structural Elucidation of D-Ribofuranose

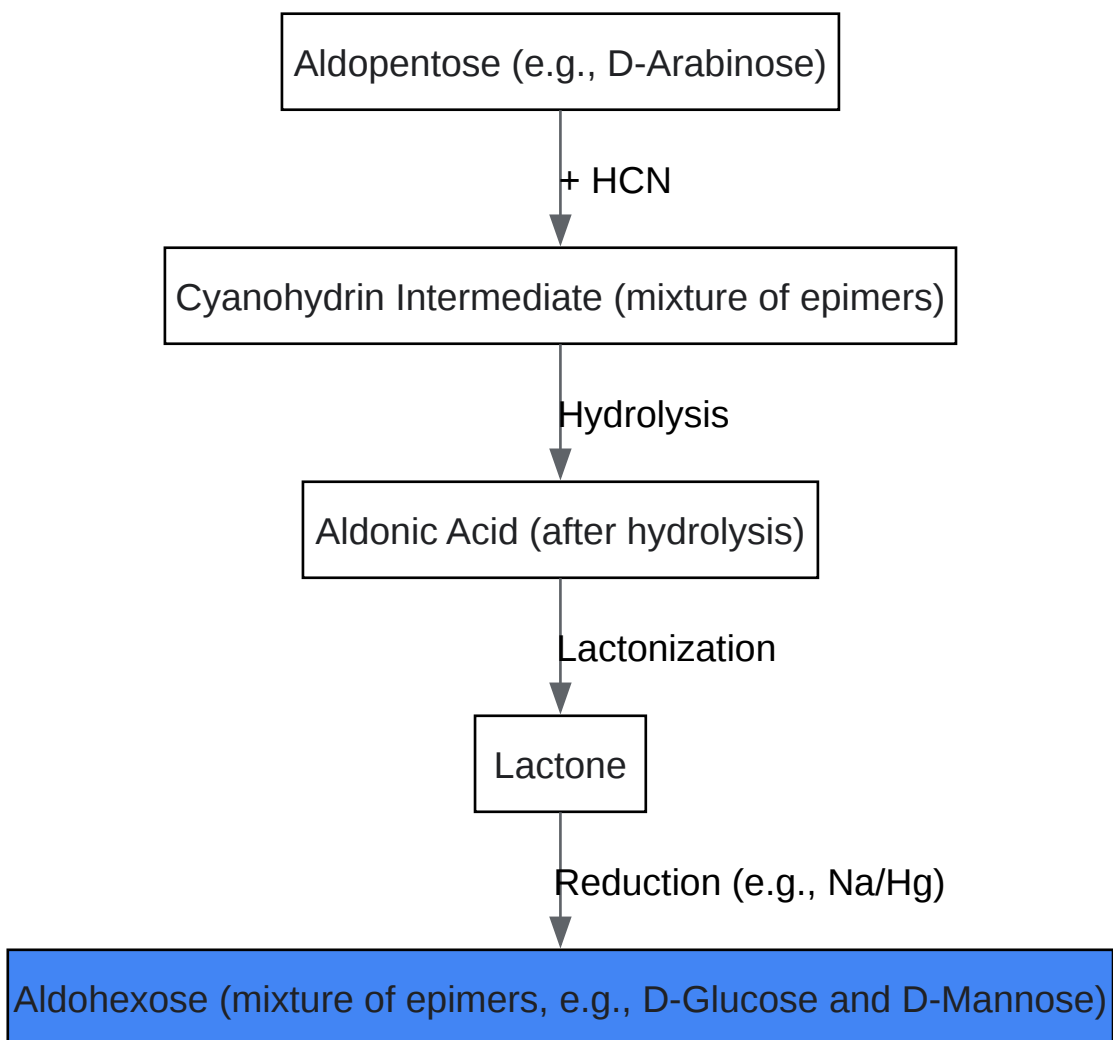


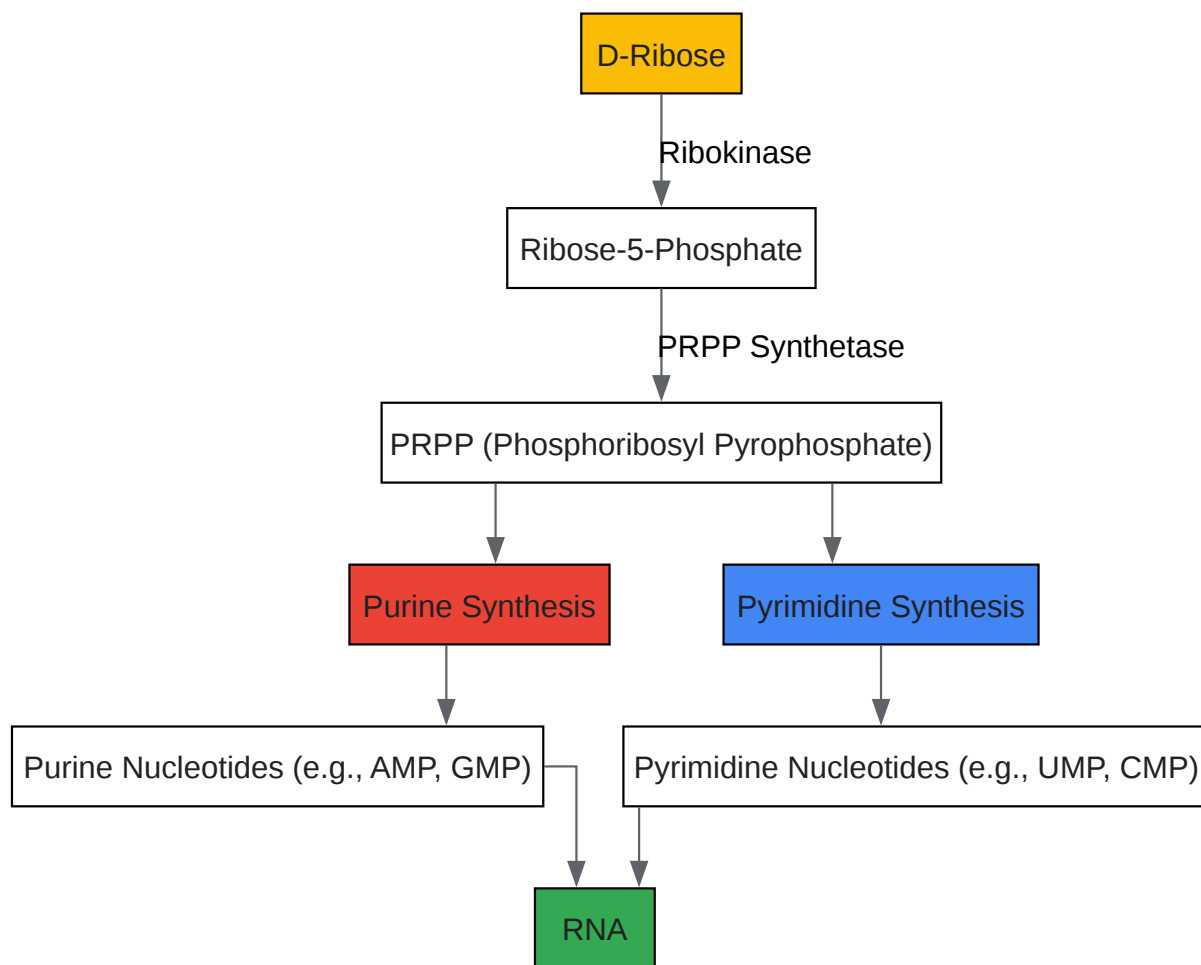
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Caption: Logical workflow of **D-ribofuranose** discovery.

## Experimental Workflow for Kiliani-Fischer Synthesis







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